molecular formula C16H13N7OS B2469104 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034547-95-8

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2469104
M. Wt: 351.39
InChI Key: OLSWKMFVRWWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have reported the synthesis and testing of compounds with structures similar to the specified chemical, showing promising antibacterial and antifungal activities. For instance, derivatives of pyrazol-5-one have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, indicating potential for use in treating bacterial infections (Palkar et al., 2017). Furthermore, compounds containing pyridine- and pyrazinecarboxylic acid substitutes have shown activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Gezginci et al., 1998).

Anticancer Activity

Research on thiadiazole and pyrazoline derivatives has uncovered their potential as antitumor agents, with some compounds displaying selective efficacy against certain cancer cell lines. For example, some pyrazole-sulfonamide derivatives have been tested for their antiproliferative activities against HeLa and C6 cell lines, revealing promising broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). Another study reported the synthesis and anticancer evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, showing effectiveness against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Inhibition of Biological Processes

Compounds related to the specified chemical have been identified as inhibitors of specific biological processes, such as photosynthetic electron transport and carbonic anhydrase activity, which can have implications for developing herbicides and treating conditions like glaucoma or mountain sickness, respectively. Pyrazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, offering insights into the development of new herbicides (Vicentini et al., 2005). Additionally, metal complexes of heterocyclic sulfonamide showing strong carbonic anhydrase inhibitory properties suggest potential applications in medical treatments (Büyükkıdan et al., 2013).

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS/c24-16(11-1-2-13-14(9-11)22-25-21-13)19-6-8-23-7-3-12(20-23)15-10-17-4-5-18-15/h1-5,7,9-10H,6,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSWKMFVRWWFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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